N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
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Overview
Description
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of an iodophenyl group and methoxy substituents on the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride typically involves multiple steps One common method starts with the iodination of aniline derivatives, followed by the formation of the quinazoline ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group and methoxy substituents play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
- N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
- N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
Comparison: N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C16H15ClIN3O2 |
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Molecular Weight |
443.66 g/mol |
IUPAC Name |
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H14IN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H |
InChI Key |
QWBGMTWWGOGRSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I)OC.Cl |
Origin of Product |
United States |
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